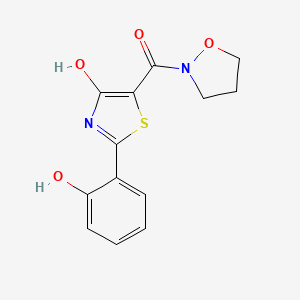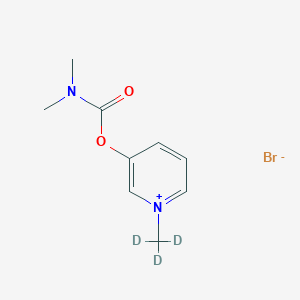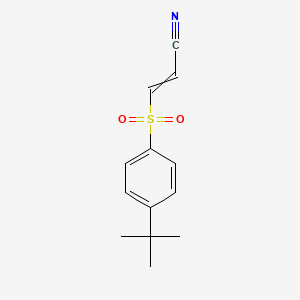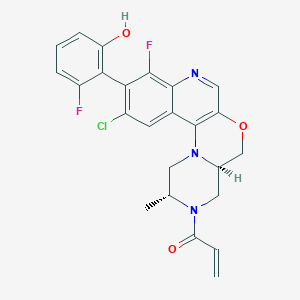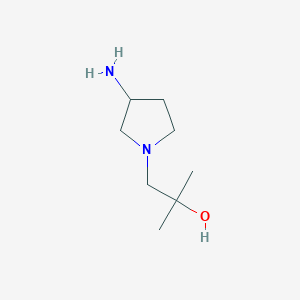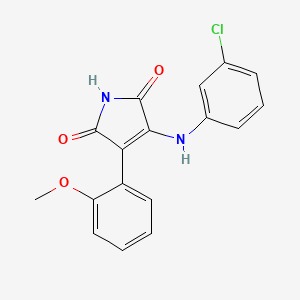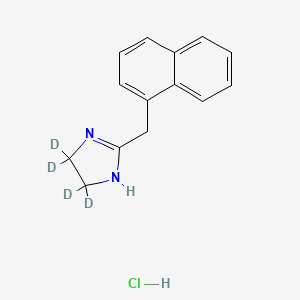
Naphazoline-d4 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphazoline-d4 (hydrochloride) is a deuterated form of naphazoline hydrochloride, a compound widely used for its vasoconstrictive properties. This deuterated version is primarily utilized as an internal standard in mass spectrometry for the quantification of naphazoline. The incorporation of deuterium atoms enhances the stability and alters the pharmacokinetic profile of the compound, making it valuable in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of naphazoline-d4 (hydrochloride) involves the deuteration of naphazoline hydrochloride. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often require a deuterium source such as deuterium gas or deuterated solvents under controlled temperature and pressure conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of naphazoline-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective deuteration. The final product is then purified through crystallization or chromatography to meet the required purity standards for research applications .
化学反应分析
Types of Reactions: Naphazoline-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.
Substitution: Naphazoline-d4 (hydrochloride) can participate in nucleophilic substitution reactions, where the imidazoline ring can be modified.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl derivatives, while reduction can produce various imidazoline derivatives .
科学研究应用
Naphazoline-d4 (hydrochloride) is extensively used in scientific research, including:
Chemistry: As an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of naphazoline.
Biology: In studies involving the pharmacokinetics and metabolism of deuterated drugs.
Medicine: Research on the effects of deuterium substitution on drug efficacy and safety.
Industry: Used in the development of deuterated pharmaceuticals to improve drug stability and reduce metabolic degradation
作用机制
Naphazoline-d4 (hydrochloride) exerts its effects through the activation of alpha-adrenergic receptors, leading to vasoconstriction. This action reduces blood flow to the affected area, thereby decreasing swelling and congestion. The deuterium atoms in naphazoline-d4 may alter the compound’s interaction with metabolic enzymes, potentially enhancing its stability and duration of action .
相似化合物的比较
Naphazoline hydrochloride: The non-deuterated form, commonly used as a nasal decongestant and in eye drops.
Oxymetazoline hydrochloride: Another alpha-adrenergic agonist used for similar purposes.
Tetrahydrozoline hydrochloride: Used in eye drops for redness relief.
Uniqueness: Naphazoline-d4 (hydrochloride) is unique due to its deuterium substitution, which provides distinct advantages in research applications, such as improved stability and altered pharmacokinetics. This makes it particularly valuable as an internal standard in analytical chemistry .
属性
分子式 |
C14H15ClN2 |
|---|---|
分子量 |
250.76 g/mol |
IUPAC 名称 |
4,4,5,5-tetradeuterio-2-(naphthalen-1-ylmethyl)-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C14H14N2.ClH/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;/h1-7H,8-10H2,(H,15,16);1H/i8D2,9D2; |
InChI 键 |
DJDFFEBSKJCGHC-JRWKTVICSA-N |
手性 SMILES |
[2H]C1(C(N=C(N1)CC2=CC=CC3=CC=CC=C32)([2H])[2H])[2H].Cl |
规范 SMILES |
C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)
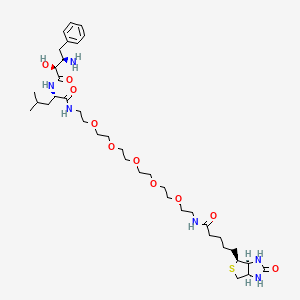
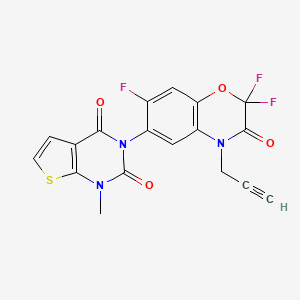

![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)

